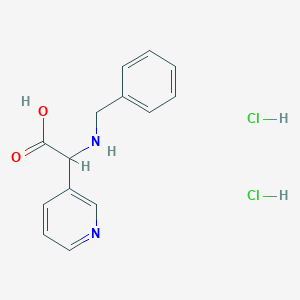

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride

説明

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride is a useful research compound. Its molecular formula is C14H16Cl2N2O2 and its molecular weight is 315.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride is a chemical compound with significant potential in biomedical research, particularly in the context of cancer treatment and cell proliferation regulation. This compound, characterized by its unique structure that incorporates a benzylamino group and a pyridine ring, has been investigated for its biological activities and therapeutic applications.

- Molecular Formula : C14H16Cl2N2O2

- Molecular Weight : 315.2 g/mol

- IUPAC Name : 2-(benzylamino)-2-pyridin-3-ylacetic acid; dihydrochloride

- PubChem CID : 47003246

The biological activity of this compound is primarily attributed to its interaction with cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Preliminary studies suggest that this compound may act as an inhibitor of CDK4 and CDK6, thereby influencing cell proliferation and apoptosis in cancer cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its ability to modulate CDK activity positions it as a potential candidate for cancer therapeutics targeting cell cycle dysregulation.

- Anti-inflammatory Effects : In addition to its anticancer properties, studies have suggested that this compound may possess anti-inflammatory effects, making it relevant for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Cell Proliferation Studies :

- A study reported that treatment with this compound resulted in a significant reduction in the proliferation of breast cancer cells, indicating its potential as a therapeutic agent in oncology.

- Binding Affinity Studies :

-

Comparative Analysis with Similar Compounds :

- A comparative analysis with structurally similar compounds revealed that this compound exhibits unique properties that may enhance its biological activity. For instance, it was compared to Dorsomorphin dihydrochloride, which is known for its selective AMP kinase inhibition, highlighting the distinct mechanisms at play.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Benzylamino and pyridine ring | Inhibitor of CDK4/CDK6; potential anticancer agent |

| Dorsomorphin dihydrochloride | Selective AMP kinase inhibitor | Induces autophagy |

| Quinacrine Dihydrochloride | Phospholipase A2 inhibitor | Used in anti-inflammatory therapies |

科学的研究の応用

Cancer Treatment

The compound is noted for its role as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating cell division and proliferation. This inhibition is significant in the context of cancer therapy, where uncontrolled cell proliferation is a hallmark of tumor growth. Studies have indicated that derivatives of similar compounds can effectively suppress tumor growth by interfering with the cell cycle .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyridine derivatives, including 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory activity against COX-1 and COX-2 enzymes, suggesting their potential use in treating inflammatory diseases like arthritis .

Cardiovascular Disorders

The compound's ability to inhibit CDKs also extends its utility to cardiovascular diseases characterized by aberrant cell proliferation, such as restenosis and atherosclerosis. By modulating the activity of CDKs, these compounds can potentially reduce vascular smooth muscle cell proliferation, thereby preventing the narrowing of blood vessels post-injury .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for developing novel pharmaceuticals. Its structure allows for further modifications to create analogs with enhanced biological activities or improved pharmacokinetic properties .

Case Study 1: Inhibition of Cyclin-Dependent Kinases

A study outlined in patent literature demonstrated that derivatives of this compound effectively inhibited CDK4 and CDK6 with selectivity over other kinases. The research involved synthesizing various analogs and assessing their inhibitory effects on cancer cell lines, revealing a promising lead for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Activity

In a comparative study of several pyridine derivatives, this compound was evaluated for its COX-inhibitory activity. The results indicated that this compound exhibited significant anti-inflammatory effects comparable to established NSAIDs like celecoxib and diclofenac, highlighting its potential as an alternative treatment option for inflammatory conditions .

化学反応の分析

Substitution Reactions

The benzylamino group (-NH-CH₂-C₆H₅) undergoes nucleophilic substitution under controlled conditions. Key reactions include:

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Alkylation | Alkyl halides in polar aprotic solvents (e.g., DMF) at 50–60°C | N-Alkylated derivatives | SN2 displacement at the amine nitrogen |

| Acylation | Acid chlorides (e.g., acetyl chloride) with base (e.g., Et₃N) in THF | Amides | Nucleophilic attack by the amine on the acyl chloride |

For example, treatment with acetyl chloride yields 2-(N-acetylbenzylamino)-2-(pyridin-3-yl)acetic acid, enhancing stability for biological assays.

Coupling Reactions

The carboxylic acid group participates in peptide coupling reactions:

| Coupling Agent | Conditions | Applications |

|---|---|---|

| EDC/HOBt | Room temperature, DCM/DMF | Amide bond formation with primary amines |

| DCC/DMAP | Reflux in THF | Esterification with alcohols |

These reactions exploit the electrophilic character of the activated carboxylic acid intermediate. For instance, coupling with benzylamine produces a diamide derivative, which has been studied for receptor-binding properties.

Salt Formation and Acid-Base Behavior

The compound exists as a dihydrochloride salt due to protonation of:

| Property | Value |

|---|---|

| Solubility in water | >50 mg/mL (pH < 3) |

| Deprotonation | Occurs in basic media (pH > 10), regenerating the free base |

Redox Reactions

The pyridine ring exhibits electron-deficient behavior, enabling:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine.

-

Oxidation : Strong oxidants (e.g., KMnO₄) degrade the ring system, forming carboxylic acid byproducts.

Coordination Chemistry

The pyridine nitrogen and carboxylate oxygen act as ligands for metal ions:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu²⁺ | Bidentate (N, O) | Catalytic oxidation studies |

| Fe³⁺ | Monodentate (N) | Magnetic material synthesis |

Biological Interactions

While not strictly chemical reactions, its interactions with biological targets include:

-

Enzyme inhibition : Competitive binding to kinase active sites via H-bonding (pyridine N) and hydrophobic interactions (benzyl group).

-

pH-dependent solubility : Enhanced dissolution in acidic environments (e.g., lysosomes) due to protonation .

This compound’s multifunctional design enables tailored modifications for pharmaceutical and material science applications. Experimental data emphasize its versatility in nucleophilic, electrophilic, and coordination-driven transformations.

特性

IUPAC Name |

2-(benzylamino)-2-pyridin-3-ylacetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.2ClH/c17-14(18)13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11;;/h1-8,10,13,16H,9H2,(H,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELPSNSTYNYQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CN=CC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。